

Physicochemical properties of 1-Methyl-1H-1,2,3-triazol-4-amine

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Compound of Interest

Compound Name: 1-Methyl-1H-1,2,3-triazol-4-amine

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An In-depth Technical Guide to the Physicochemical Properties of **1-Methyl-1H-1,2,3-triazol-4-amine**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Methyl-1H-1,2,3-triazol-4-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological relevance.

Physicochemical Properties

The known physical and chemical properties of **1-Methyl-1H-1,2,3-triazol-4-amine** are summarized in the table below. It is important to note that while some of these properties have been determined experimentally, others are based on computational models.

Property	Value	Data Type
Molecular Formula	C ₃ H ₆ N ₄	-
Molecular Weight	98.11 g/mol	-
CAS Number	67545-00-0	-
IUPAC Name	1-methyl-1H-1,2,3-triazol-4-amine	-
Appearance	White to brown solid	Experimental
Melting Point	>240 °C (decomposes)	Experimental[1]
Boiling Point	Not Available	-
Density	1.433 ± 0.06 g/cm ³ (at 20°C)	Experimental[1]
logP (octanol-water)	-0.7	Computed[2]
pKa	Not Available	-
Solubility	Soluble in polar solvents (qualitative)	Inferred

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-Methyl-1H-1,2,3-triazol-4-amine** is not readily available in the cited literature, a plausible synthetic route can be devised based on established methods for creating 1,4-disubstituted 1,2,3-triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for this purpose.

Proposed Synthetic Protocol

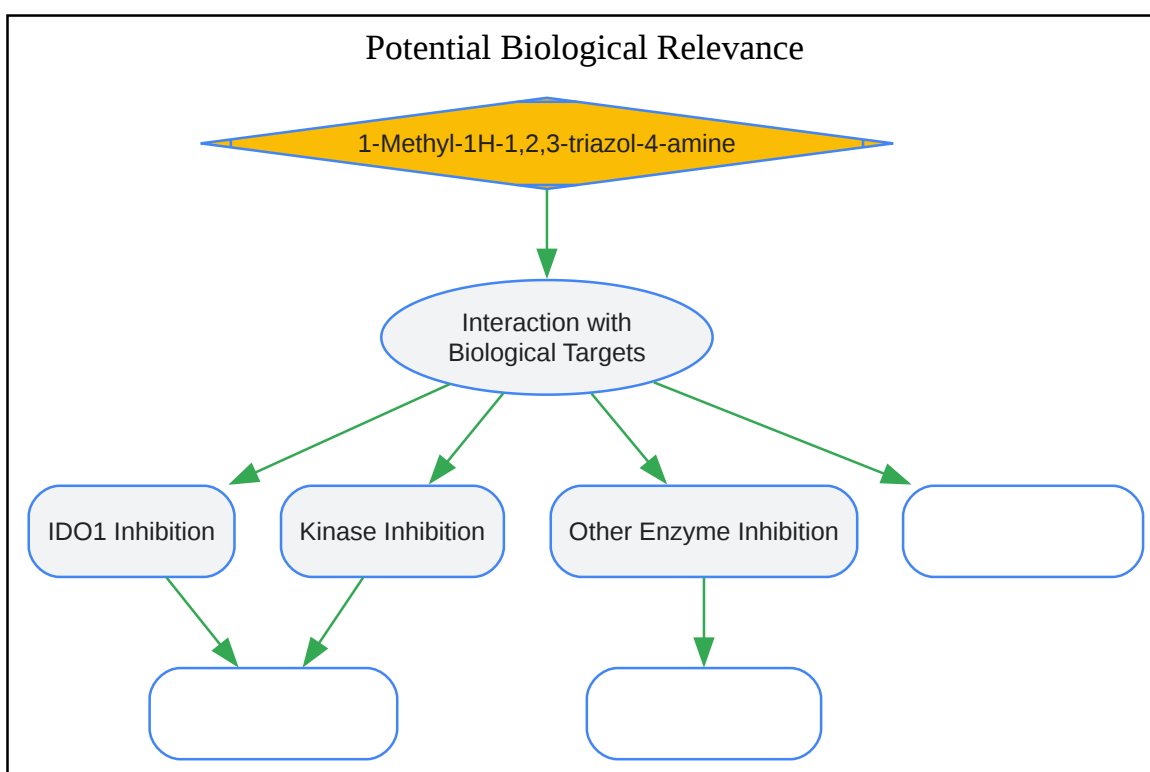
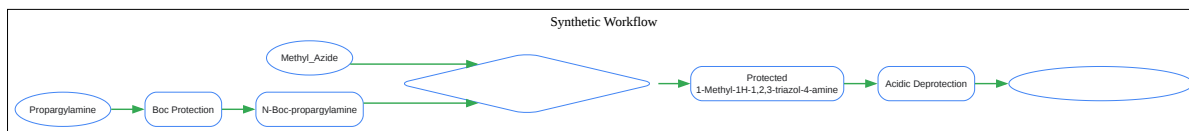
The synthesis of **1-Methyl-1H-1,2,3-triazol-4-amine** can be envisioned via the cycloaddition of methyl azide with an appropriate three-carbon synthon bearing a protected amine group. A logical precursor would be a protected form of propargylamine.

Reaction Scheme:

- Step 1: Protection of Propargylamine. Propargylamine is reacted with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions with the amino group.
- Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The protected propargylamine is then reacted with methyl azide in the presence of a copper(I) catalyst.
- Step 3: Deprotection. The protecting group is removed under appropriate conditions to yield the final product, **1-Methyl-1H-1,2,3-triazol-4-amine**.

Detailed Methodology (Hypothetical):

- Synthesis of N-Boc-propargylamine: To a solution of propargylamine (1.0 eq) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
- Synthesis of 1-Methyl-4-(N-Boc-aminomethyl)-1H-1,2,3-triazole: N-Boc-propargylamine (1.0 eq) and methyl azide (1.2 eq) are dissolved in a mixture of tert-butanol and water. To this solution, sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with an organic solvent and purified by chromatography.
- Synthesis of **1-Methyl-1H-1,2,3-triazol-4-amine**: The protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane), and a strong acid such as trifluoroacetic acid or hydrochloric acid is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The final product is isolated after neutralization and extraction, followed by purification.



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